molecular formula C6H16I2OSi2 B1617909 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane CAS No. 2943-69-3

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B1617909
CAS No.: 2943-69-3
M. Wt: 414.17 g/mol
InChI Key: AYFZKJFGMZOAKS-UHFFFAOYSA-N
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Description

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of two iodomethyl groups attached to a tetramethyldisiloxane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the reaction of 1,3-bis(hydroxymethyl)-1,1,3,3-tetramethyldisiloxane with iodine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the iodomethyl groups being introduced via a substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents such as acetonitrile or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the iodomethyl groups.

Major Products Formed

    Substitution Reactions: Products include various substituted siloxanes, depending on the nucleophile used.

    Oxidation Reactions: Oxidized siloxane derivatives with different functional groups.

    Reduction Reactions: Reduced siloxane compounds with methyl groups replacing the iodomethyl groups.

Scientific Research Applications

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is unique due to its combination of iodomethyl groups and a siloxane backbone, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both high reactivity and thermal stability, such as in the synthesis of advanced materials and specialty chemicals.

Properties

IUPAC Name

iodomethyl-[iodomethyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16I2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFZKJFGMZOAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CI)O[Si](C)(C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16I2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292580
Record name 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2943-69-3
Record name NSC83870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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